molecular formula C7H12N2S3 B14216412 2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole CAS No. 629654-43-9

2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B14216412
CAS No.: 629654-43-9
M. Wt: 220.4 g/mol
InChI Key: PJWFUNBTBDTNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a tert-butyl group attached to a disulfide linkage, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole typically involves the reaction of 2-methyl-1,3,4-thiadiazole with tert-butyl disulfide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or dithiothreitol are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The disulfide linkage can undergo redox reactions, which may influence various biochemical pathways. The thiadiazole ring can interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Thiadiazole: A simpler thiadiazole compound without the tert-butyl and disulfide groups.

    1,3,4-Thiadiazole: Another thiadiazole isomer with different substitution patterns.

    2-(tert-Butyldisulfanyl)-1,3,4-thiadiazole: Similar structure but without the methyl group.

Uniqueness

2-(tert-Butyldisulfanyl)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both a tert-butyl group and a disulfide linkage, which impart distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

629654-43-9

Molecular Formula

C7H12N2S3

Molecular Weight

220.4 g/mol

IUPAC Name

2-(tert-butyldisulfanyl)-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C7H12N2S3/c1-5-8-9-6(10-5)11-12-7(2,3)4/h1-4H3

InChI Key

PJWFUNBTBDTNOU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SSC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.